molecular formula C9H20ClN B6172883 4-(butan-2-yl)piperidine hydrochloride CAS No. 2460749-05-5

4-(butan-2-yl)piperidine hydrochloride

Cat. No.: B6172883
CAS No.: 2460749-05-5
M. Wt: 177.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(butan-2-yl)piperidine hydrochloride is an organic compound with the molecular formula C9H20ClN and a molecular weight of 177.71 g/mol . It is classified as a specialty chemical of interest to researchers in medicinal and synthetic chemistry . The parent structure of this compound is a piperidine ring, a common pharmacophore in drug discovery, which is substituted at the 4-position with a sec-butyl (butan-2-yl) group . This specific alkyl substitution pattern may influence the molecule's stereochemistry and lipophilicity, making it a valuable intermediate or building block for the synthesis of more complex molecules. As a hydrochloride salt, the compound offers improved stability and handling properties compared to the free base form. Researchers utilize this and related piperidine derivatives in the exploration of new pharmaceutical compounds, agrochemicals, and other fine chemicals. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

CAS No.

2460749-05-5

Molecular Formula

C9H20ClN

Molecular Weight

177.7

Purity

95

Origin of Product

United States

Synthetic Methodologies and Route Optimization

Design and Development of Synthetic Pathways to 4-(butan-2-yl)piperidine (B1506780) Hydrochloride

The construction of the 4-(butan-2-yl)piperidine core is centered on the strategic formation of the piperidine (B6355638) ring and the introduction of the butan-2-yl substituent. Synthetic routes are designed to be efficient and adaptable, often leveraging commercially available starting materials and robust chemical transformations.

Precursor Selection and Synthesis

The synthesis of 4-(butan-2-yl)piperidine hydrochloride logically commences with readily accessible piperidine precursors. A common and effective strategy involves the use of a protected 4-piperidone (B1582916) derivative. The nitrogen of the piperidine ring is typically protected to prevent unwanted side reactions during the introduction of the alkyl substituent. Common protecting groups include benzyl (B1604629) (Bn) or tert-butyloxycarbonyl (Boc).

A plausible and widely practiced approach involves the following key steps:

Grignard Reaction: The synthesis can start from N-protected 4-piperidone, such as 1-benzyl-4-piperidone. google.com This ketone undergoes a nucleophilic addition reaction with a sec-butylmagnesium halide (a Grignard reagent), which is prepared from 2-halobutane. This reaction forms a tertiary alcohol intermediate, 1-benzyl-4-(butan-2-yl)piperidin-4-ol.

Dehydration: The resultant tertiary alcohol is then subjected to acid-catalyzed dehydration to yield the corresponding alkene, 1-benzyl-4-(butan-2-yl)-1,2,3,6-tetrahydropyridine.

Hydrogenation: The double bond in the tetrahydropyridine (B1245486) ring is subsequently reduced via catalytic hydrogenation. This step typically employs catalysts like Palladium on carbon (Pd/C) or Platinum dioxide (PtO2) under a hydrogen atmosphere. This reduction simultaneously removes the benzyl protecting group, yielding the target 4-(butan-2-yl)piperidine.

Salt Formation: Finally, the free base is treated with hydrochloric acid (HCl) in a suitable solvent, such as diethyl ether or isopropanol, to precipitate the desired this compound salt.

Alternative precursors could include 4-hydroxypyridine, which would require initial reduction to 4-hydroxypiperidine, protection of the nitrogen, oxidation of the alcohol to a ketone, and then proceeding with the Grignard reaction as described. dtic.mil

Table 1: Key Precursors in the Synthesis of 4-(butan-2-yl)piperidine

PrecursorRole in Synthesis
1-Benzyl-4-piperidoneKetone for Grignard reaction with protected nitrogen. google.com
N-Boc-4-piperidoneAlternative protected ketone for Grignard reaction.
2-Halobutane (e.g., 2-bromobutane)Starting material for the sec-butyl Grignard reagent.
4-Piperidone hydrochloride hydrateCan be converted to a protected 4-piperidone. google.com

Stereoselective Synthesis of Enantiomeric Forms

The structure of 4-(butan-2-yl)piperidine contains two chiral centers: one at the C4 position of the piperidine ring and another at the C2 position of the butan-2-yl group. This results in the possibility of four stereoisomers: (4R, 2'R), (4S, 2'S), (4R, 2'S), and (4S, 2'R). The control of stereochemistry is a significant challenge and a key area of research in the synthesis of substituted piperidines. google.comnih.gov

Several strategies can be employed to achieve stereoselectivity:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from natural products, such as amino acids, to construct the piperidine ring with a predefined stereochemistry. whiterose.ac.uk

Asymmetric Hydrogenation: In the reduction of the tetrahydropyridine intermediate, chiral catalysts (e.g., those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) can be used to selectively form one pair of diastereomers over the other. nih.gov This method is highly effective for establishing the stereochemistry at the C4 position relative to other ring substituents.

Chiral Auxiliaries: A chiral auxiliary can be attached to the piperidine nitrogen. This auxiliary directs the steric course of subsequent reactions, such as the hydrogenation step, and is then cleaved to yield the enantiomerically enriched product.

Resolution: A racemic or diastereomeric mixture of the final piperidine or an intermediate can be separated using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent (like tartaric acid or mandelic acid) followed by fractional crystallization.

The stereoselective synthesis of both enantiomers of a target molecule often requires distinct strategies, for example, using different enantiomers of a catalyst or chiral auxiliary. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yield, minimizing byproducts, and ensuring scalability. For the proposed synthetic pathway, each step requires careful consideration. nih.gov

Table 2: Parameters for Reaction Optimization

Reaction StepKey Parameters for OptimizationPotential Outcomes of Optimization
Grignard Reaction Solvent (e.g., THF, diethyl ether), temperature, rate of addition of the Grignard reagent.Improved yield of the tertiary alcohol, reduced formation of enolization byproducts.
Dehydration Acid catalyst (e.g., H₂SO₄, p-toluenesulfonic acid), temperature, removal of water.Higher conversion to the alkene, prevention of rearrangement or polymerization.
Catalytic Hydrogenation Catalyst (e.g., Pd/C, PtO₂, Rh/C), hydrogen pressure, temperature, solvent (e.g., ethanol, acetic acid).Increased yield, control of diastereoselectivity, efficient deprotection.
Crystallization/Salt Formation Solvent system, temperature profile, pH control.High purity of the final hydrochloride salt, improved crystal form, and yield.

For instance, in the hydrogenation of substituted pyridines to piperidines, the choice of catalyst and solvent can significantly influence the diastereoselectivity. nih.gov Similarly, base-induced diastereoselective cyclization reactions for piperidine synthesis have shown that the choice of base (e.g., Cs₂CO₃ vs. TBAF) can dramatically affect yields and diastereomeric ratios. nih.gov

Derivatization Strategies for Analogues of this compound

Derivatization of the parent molecule is a common strategy in medicinal chemistry to explore structure-activity relationships. Modifications can be targeted at the piperidine nitrogen or the butan-2-yl side chain.

Modifications at the Piperidine Nitrogen

The secondary amine of the piperidine ring is a prime site for chemical modification. The nitrogen atom acts as a nucleophile, allowing for a variety of functional groups to be introduced. Such modifications can significantly alter the pharmacological properties of the molecule.

Common derivatization reactions at the piperidine nitrogen include:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones introduces alkyl substituents.

N-Acylation: Treatment with acyl chlorides or acid anhydrides forms amide derivatives.

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

N-Arylation: Palladium-catalyzed cross-coupling reactions can be used to attach aryl or heteroaryl groups.

These derivatization strategies are fundamental in the synthesis of a vast array of piperidine-containing compounds. unodc.orgrsc.org

Table 3: Examples of N-Derivatization of the Piperidine Moiety

Reaction TypeReagent ExampleDerivative Class
N-AlkylationBenzyl bromideN-Benzylpiperidine
N-AcylationAcetyl chlorideN-Acetylpiperidine
N-SulfonylationTosyl chlorideN-Tosylpiperidine
Reductive AminationAcetone, NaBH(OAc)₃N-Isopropylpiperidine

Substitutions on the Butan-2-yl Moiety

Modifying the butan-2-yl group is more challenging than derivatizing the piperidine nitrogen due to the relative inertness of the C-H bonds in the alkyl chain. nih.gov Strategies for creating analogues with varied butan-2-yl moieties typically involve altering the synthetic precursors rather than modifying the final product.

Approaches to introduce diversity at this position include:

Varying the Grignard Reagent: Instead of sec-butylmagnesium halide, other organometallic reagents can be used in the initial synthetic step. For example, using an isobutylmagnesium halide would lead to a 4-(isobutyl)piperidine analogue. Using Grignard reagents derived from longer or functionalized alkyl chains allows for the introduction of diverse substituents. whiterose.ac.uk

Modifying a Functionalized Precursor: One could envision a synthetic route starting with a butan-2-yl precursor that already contains a functional group at a different position (e.g., a hydroxyl or halogen at the C3 or C4 position), provided this group is compatible with the Grignard formation and subsequent reaction steps.

Radical Cyclization Routes: More advanced methods, such as the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, can create highly substituted piperidines. nih.gov By choosing appropriate starting materials, this could be adapted to build piperidine rings with pre-functionalized side chains.

Systematic chemical approaches used to modify piperidine rings and their substituents are crucial for creating libraries of compounds for pharmaceutical research. nih.gov

Ring Expansion and Contraction Approaches

The formation of the piperidine core of this compound can be approached through strategic ring expansion or contraction reactions. These methods offer alternative synthetic routes to traditional cyclization strategies, often providing unique stereochemical control or access from readily available cyclic precursors.

Ring expansion reactions typically involve the transformation of a smaller, more accessible ring, such as a pyrrolidine, into the desired piperidine skeleton. A notable strategy involves the ring expansion of 1-alkyl-2-(hydroxymethyl)pyrrolidines. psu.edu In this type of reaction, the hydroxymethyl group is converted into a good leaving group, such as a mesylate. Subsequent intramolecular nucleophilic displacement by the ring nitrogen or an external nucleophile can trigger an expansion to form a 3-substituted piperidine. psu.edu For instance, the treatment of 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine with various nucleophiles has been shown to yield optically active 3-substituted 1-benzylpiperidines. psu.edu While not directly yielding a 4-substituted product, this methodology illustrates the principle of expanding a five-membered ring to a six-membered one.

Another conceptual approach to ring expansion involves the reaction of cyclic ketones with alkyl azides, although this method has been reported to result in disappointing yields for piperidine synthesis. dtic.mil

Conversely, ring contraction methodologies are less common for the synthesis of piperidines but are known for other heterocyclic systems. nih.gov For example, photochemical methods like the Norrish Type II reaction can induce ring contraction in α-acylated piperidines, though this typically leads to cyclopentane (B165970) derivatives. nih.gov Other strategies, such as those leveraging bicyclic, quaternary-ammonium intermediates, can undergo a formal ring contraction upon attack by an external nucleophile. nih.gov While these methods are not direct routes to 4-(butan-2-yl)piperidine, they are part of the broader chemical toolkit for manipulating saturated heterocyclic rings and could inspire novel synthetic designs.

Precursor TypeReactionProduct TypeKey Features
1-Alkyl-2-(hydroxymethyl)pyrrolidineMesylation followed by nucleophilic attack3-Substituted PiperidineGood for creating optically active piperidines. psu.edu
α-Acylated PiperidinePhotomediated Norrish Type II Reactioncis-1,2-disubstituted CyclopentaneExample of piperidine ring contraction, though not for synthesis of other piperidines. nih.gov
Saturated AzacyclesFormation of Quaternary-Ammonium IntermediatesContracted RingFormal ring contraction upon nucleophilic attack. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 4-(butan-2-yl)piperidine (B1506780) hydrochloride, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are invaluable for confirming its constitution and stereochemistry.

¹H and ¹³C NMR for Primary Structural Confirmation

The proton (¹H) NMR spectrum of 4-(butan-2-yl)piperidine hydrochloride is anticipated to exhibit distinct signals corresponding to the protons of the piperidine (B6355638) ring and the butan-2-yl substituent. The presence of the hydrochloride salt would lead to a broad singlet for the N-H proton, likely in the downfield region, and would also influence the chemical shifts of the adjacent protons on the piperidine ring.

The carbon-13 (¹³C) NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
NH ₂⁺9.0 - 10.0br s-
Piperidine H2/H6 (axial & equatorial)3.0 - 3.5m-
Piperidine H3/H5 (axial & equatorial)1.8 - 2.2m-
Piperidine H41.5 - 1.9m-
Butan-2-yl CH 1.3 - 1.7m-
Butan-2-yl CH1.1 - 1.5m-
Butan-2-yl CH ₃ (doublet)0.8 - 1.0d~6-7
Butan-2-yl CH ₃ (triplet)0.8 - 1.0t~7-8

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Piperidine C2/C645 - 50
Piperidine C3/C528 - 33
Piperidine C435 - 40
Butan-2-yl C1'30 - 35
Butan-2-yl C2'35 - 40
Butan-2-yl C3'20 - 25
Butan-2-yl C4'10 - 15

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the predicted ¹H and ¹³C signals and to determine the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, correlations would be expected between the protons on adjacent carbons in the piperidine ring and within the butan-2-yl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the attachment of the butan-2-yl group to the C4 position of the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be particularly useful in determining the stereochemistry at the C4 position of the piperidine ring and the stereocenter in the butan-2-yl group, indicating whether the substituents are in axial or equatorial positions and their relative orientation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the protonated molecule [M+H]⁺. This measurement, with high mass accuracy, allows for the unambiguous determination of the elemental formula.

Predicted HRMS Data for this compound

Ion Predicted Exact Mass Elemental Composition
[C₉H₁₉N + H]⁺142.1596C₉H₂₀N

Fragmentation Pattern Analysis for Structural Features

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the molecule. For 4-(butan-2-yl)piperidine, common fragmentation pathways would involve the loss of alkyl groups from the butan-2-yl substituent and cleavage of the piperidine ring. The analysis of these fragments helps to confirm the presence and connectivity of the different parts of the molecule. sigmaaldrich.com

Predicted Key MS Fragmentation Peaks

m/z Predicted Fragment Interpretation
141[M]⁺Molecular ion of the free base
126[M - CH₃]⁺Loss of a methyl group
112[M - C₂H₅]⁺Loss of an ethyl group
98[M - C₃H₇]⁺Loss of a propyl group
84[Piperidine ring fragment]Cleavage of the butan-2-yl group
57[C₄H₉]⁺Butyl cation

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, key vibrational modes would include the N-H stretching of the secondary ammonium (B1175870) salt, C-H stretching of the alkyl groups, and various bending and rocking vibrations of the piperidine ring and the butan-2-yl chain. The presence of the hydrochloride salt would be clearly indicated by the broad N-H stretching band.

Predicted IR and Raman Vibrational Frequencies

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (salt)2700 - 3100Broad, Strong (IR)
C-H Stretch (alkyl)2850 - 3000Strong (IR & Raman)
N-H Bend1550 - 1650Medium (IR)
C-H Bend1350 - 1470Medium (IR)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical compound. This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. The specific wavelengths of light absorbed are characteristic of the electronic structure of the molecule, particularly the types of chemical bonds and functional groups present. Molecules containing multiple bonds or atoms with non-bonding electrons (lone pairs) that can be promoted to higher energy anti-bonding orbitals are known as chromophores and are typically responsible for UV-Vis absorption.

For the compound this compound, the structure is characterized by a saturated piperidine ring and a saturated butan-2-yl substituent. The piperidine ring is a saturated heterocyclic amine, and the butan-2-yl group is a simple alkyl chain. Crucially, the molecule lacks any significant chromophores such as conjugated π-systems (alternating double and single bonds) or aromatic rings, which are typically responsible for strong absorptions in the 200-800 nm range of a standard UV-Vis spectrum. Most organic compounds without these features are transparent in this region. britannica.com

The electronic transitions possible within the this compound structure are primarily of two types: σ → σ* (sigma to sigma star) and n → σ* (non-bonding to sigma star) transitions.

σ → σ Transitions:* These transitions involve the excitation of an electron from a σ (sigma) bonding orbital to a σ* (sigma star) anti-bonding orbital. shu.ac.uk The C-C and C-H single bonds in the piperidine ring and butan-2-yl group, as well as the C-N bonds, are all σ-bonds. These bonds are strong, and a significant amount of energy is required to excite these electrons. youtube.com Consequently, σ → σ* transitions occur at very short wavelengths, typically in the vacuum ultraviolet region (<200 nm), which is outside the range of standard laboratory UV-Vis spectrophotometers. upenn.edu

n → σ Transitions:* The nitrogen atom in the piperidine ring possesses a lone pair of non-bonding electrons (n electrons). These electrons can be promoted to a σ* anti-bonding orbital. youtube.com Such n → σ* transitions require less energy than σ → σ* transitions. shu.ac.uk For saturated amines, these transitions typically result in absorption in the range of 175-250 nm. shu.ac.ukupenn.edu While the hydrochloride salt form means the nitrogen's lone pair is protonated, thereby making it unavailable for this transition, in a non-acidic solution, the free amine would exhibit this characteristic absorption. Even so, this absorption is often weak and still falls at the lower end of the conventional UV-Vis range.

Due to the absence of π-electrons, no π → π* or n → π* transitions, which are common in unsaturated and aromatic compounds and occur at longer, more easily measured wavelengths, are expected for this compound. shu.ac.uk Therefore, a conventional UV-Vis spectrum of this compound is not expected to show significant absorption bands.

The following table summarizes the expected electronic transitions for 4-(butan-2-yl)piperidine based on its structural components. Note that specific experimental values for λmax (wavelength of maximum absorbance) and ε (molar absorptivity) for this exact compound are not available in the cited literature, as its UV-Vis spectrum is not a primary method for its characterization due to its transparency in the typical UV range.

Type of TransitionElectrons InvolvedExpected Wavelength (λ) RangeStructural OriginExpected Intensity
σ → σC-C, C-H, C-N sigma bonds&lt; 200 nmPiperidine ring and butan-2-yl groupStrong
n → σNitrogen lone pair~175 - 250 nmPiperidine nitrogen (in free base form)Low to Medium

Crystallographic Analysis and Solid State Structure

Single-Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Conformation

There are currently no published single-crystal X-ray diffraction studies for 4-(butan-2-yl)piperidine (B1506780) hydrochloride. Such a study would be invaluable for definitively determining the absolute stereochemistry of the chiral centers present in the molecule, namely the C4 position of the piperidine (B6355638) ring and the C2 position of the butyl group. Furthermore, XRD analysis would elucidate the preferred conformation of the piperidine ring, which is anticipated to adopt a chair conformation, and the orientation of the butan-2-yl substituent (axial versus equatorial). Without experimental data, any discussion of bond lengths, bond angles, and torsional angles remains speculative.

Investigation of Polymorphism and Amorphous Forms

The existence of polymorphs—different crystalline forms of the same compound—or amorphous forms of 4-(butan-2-yl)piperidine hydrochloride has not been investigated in the scientific literature. Polymorphism is a critical consideration in the pharmaceutical and materials sciences as different polymorphs can exhibit distinct solubilities, stabilities, and bioavailability. A systematic screening for polymorphs, typically involving crystallization from a variety of solvents and under different conditions, followed by analysis using techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC), would be required to explore this aspect of its solid-state chemistry.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-(butan-2-yl)piperidine (B1506780) hydrochloride, DFT calculations can predict a range of molecular properties. By solving the Kohn-Sham equations, it is possible to determine optimized molecular geometry, vibrational frequencies, and electronic properties such as orbital energies and charge distribution. nih.govacs.org

DFT studies on similar piperidine (B6355638) derivatives have shown that the nature and position of substituents significantly influence the molecule's electronic properties. acs.orgtandfonline.com For 4-(butan-2-yl)piperidine hydrochloride, the electron-donating nature of the alkyl group at the C4 position would be expected to have a subtle effect on the electron density of the piperidine ring. The protonated nitrogen atom in the hydrochloride salt form will be the primary site of electrostatic potential, influencing its interaction with other molecules.

Key parameters that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Predicted Electronic Properties from DFT (Illustrative)

PropertyPredicted Value/Characteristic
HOMO Energy Localized primarily on the piperidine ring and the butan-2-yl group.
LUMO Energy Predominantly located around the protonated nitrogen atom.
HOMO-LUMO Gap Expected to be relatively large, indicating good stability.
Dipole Moment Significant, due to the charged nitrogen center.
Molecular Electrostatic Potential (MEP) Negative potential around the chloride ion and positive potential around the N-H group.

Note: The values in this table are illustrative and would require specific DFT calculations for precise determination.

The piperidine ring can exist in several conformations, with the chair form being the most stable. For substituted piperidines, the substituents can occupy either axial or equatorial positions, leading to different conformational isomers with varying energies.

For 4-(butan-2-yl)piperidine, the butan-2-yl group at the C4 position will preferentially adopt an equatorial position to minimize steric hindrance. This is a well-established principle in the conformational analysis of substituted cyclohexanes and piperidines. nih.gov The presence of the hydrochloride salt means the nitrogen atom is protonated, which can influence the conformational equilibrium, although the preference for the equatorial substituent is expected to remain strong. nih.gov

The butan-2-yl group itself has rotational freedom, leading to multiple possible rotamers. Computational studies can map the potential energy surface to identify the most stable conformations and the energy barriers between them. Studies on N-methyl piperidine have shown that different conformers, such as chair and twist forms, can be identified and their energy differences quantified using computational models. rsc.org

Table 2: Conformational Preferences of this compound (Predicted)

ConformationSubstituent PositionRelative EnergyPredicted Stability
Chair Equatorial butan-2-ylLowestMost Stable
Chair Axial butan-2-ylHigherLess Stable
Twist-Boat -Significantly HigherUnlikely to be significantly populated

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding their interactions in a biological or solution-phase environment. australiansciencejournals.commdpi.com

In an aqueous environment, the hydrochloride salt of 4-(butan-2-yl)piperidine will dissociate into the 4-(butan-2-yl)piperidinium cation and a chloride anion. MD simulations can model the solvation of these ions, showing the arrangement of water molecules around the charged nitrogen center and the hydrophobic butan-2-yl group. nitech.ac.jp The protonated amine group will form strong hydrogen bonds with water molecules, while the alkyl substituent will have hydrophobic interactions. These simulations can reveal the stability of the piperidine ring's conformation in solution and the flexibility of the butan-2-yl side chain.

MD simulations are a cornerstone of modern drug discovery for predicting how a ligand might interact with a biological target, such as a protein receptor or enzyme. australiansciencejournals.commdpi.comneuralwork.aimdpi.com If this compound were being investigated as a potential therapeutic agent, MD simulations could be used to model its binding to the active site of a target protein.

These simulations can predict the binding pose of the ligand, the key intermolecular interactions (e.g., hydrogen bonds, ionic interactions, hydrophobic contacts), and the binding free energy. For instance, the protonated piperidine nitrogen could form a crucial salt bridge with an acidic residue (like aspartate or glutamate) in a binding pocket, while the butan-2-yl group could fit into a hydrophobic pocket. nih.govnih.gov The flexibility of both the ligand and the protein during the simulation provides a more realistic picture of the binding event than static docking methods. australiansciencejournals.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govresearchgate.netresearchgate.net

For a series of related piperidine derivatives, a QSAR model could be developed to predict their activity based on various molecular descriptors. These descriptors can be constitutional, topological, electronic, or steric in nature. The butan-2-yl group in this compound would contribute to descriptors related to its size, shape, and hydrophobicity (e.g., molecular weight, logP, and specific steric parameters).

If a QSAR model were developed for a class of compounds including this compound, it could be used to predict its biological activity and to guide the design of new, more potent analogs. nih.govresearchgate.net The statistical robustness of a QSAR model is typically assessed through internal and external validation procedures to ensure its predictive power. nih.govnih.gov

Development of Predictive Models for Biological Activity

A cornerstone of modern computational chemistry in drug discovery is the development of predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models. slideshare.net QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. unipd.it The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

For piperidine derivatives, QSAR models have been successfully developed to predict a wide range of biological activities, including their potential as inhibitors of various enzymes and their toxicity profiles. nih.govnih.gov The process of developing a QSAR model typically involves several key steps:

Data Set Curation: A series of structurally related piperidine compounds with experimentally determined biological activities (e.g., IC₅₀ values) is collected.

Descriptor Calculation: A wide variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). unipd.it

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF), are used to build a mathematical model that relates the descriptors to the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. nih.gov

A study on furan-pyrazole piperidine derivatives as Akt1 inhibitors provides a practical example of QSAR model development. nih.gov In this research, 3D and 2D autocorrelation descriptors were used to build an MLR model. The statistical quality of a QSAR model is crucial for its predictive ability. Key statistical parameters used to evaluate a model are presented in the table below, with data from a study on piperidine derivatives. nih.gov

Table 1: Statistical Parameters of a Representative QSAR Model for Piperidine Derivatives

Parameter Description Value
n Number of compounds in the training set 25
Coefficient of determination 0.832
Q²LOO Leave-one-out cross-validation coefficient 0.796
F F-test value 57.578

| RMSE | Root Mean Square Error | 0.247 |

These statistical parameters indicate a robust and predictive QSAR model. researchgate.net Such a model can be used to predict the biological activity of new, unsynthesized piperidine derivatives, including isomers and analogs of 4-(butan-2-yl)piperidine, thereby guiding synthetic efforts towards more potent compounds.

Virtual Screening and Lead Optimization

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govbiosolveit.de This approach significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested in the laboratory. patsnap.com For a compound like this compound, virtual screening could be employed to identify its potential biological targets or to find other piperidine derivatives with improved activity against a known target.

The virtual screening workflow generally involves: nih.govresearchgate.net

Target Selection and Preparation: The three-dimensional structure of the biological target is obtained, either from experimental methods like X-ray crystallography or through homology modeling.

Compound Library Preparation: A large database of chemical compounds is prepared, often containing millions of molecules. This can include commercially available compounds, natural products, or custom-designed libraries based on the piperidine scaffold.

Molecular Docking: Each compound in the library is "docked" into the binding site of the target protein. Docking algorithms predict the preferred orientation and conformation of the ligand when bound to the protein and estimate the binding affinity, often expressed as a docking score. nih.gov

Hit Selection and Refinement: Compounds with the best docking scores are selected as "hits." These hits are then subjected to further computational analysis, such as more rigorous binding free energy calculations and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, to prioritize them for experimental testing. researchgate.netnih.gov

A study on the discovery of piperidine-based inhibitors of the main protease of SARS-CoV-2 illustrates the power of this approach. nih.gov In this work, molecular docking was used to assess the binding of designed piperidine derivatives to the enzyme's active site.

Table 2: Example of Virtual Screening Hit Data for Piperidine Derivatives against a Target Protein

Compound ID Docking Score (kcal/mol) Key Interacting Residues
Derivative 1 -7.3 HIS41, CYS145
Derivative 2 -7.1 GLU166, GLN189
Derivative 3 -6.8 THR25, LEU141

| Derivative 4 | -6.5 | MET49, HIS163 |

The data in Table 2, though not specific to this compound, demonstrates how virtual screening can rank compounds based on their predicted binding affinity and identify key interactions that can be leveraged during lead optimization.

Investigation of Pharmacological Mechanisms and Molecular Target Interactions Preclinical Focus

In Vitro Receptor Binding Assays

In vitro receptor binding assays are fundamental in characterizing the pharmacological profile of a compound by measuring its affinity for specific receptor targets. For piperidine (B6355638) derivatives, these assays have been crucial in identifying their primary sites of action, which often include monoamine transporters and various G protein-coupled receptors (GPCRs).

Research on 3,4-disubstituted piperidines, which are structural analogs, has shown that these compounds can be potent inhibitors of the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (5-HTT or SERT), and norepinephrine (B1679862) transporter (NET). ebi.ac.uk For instance, certain naphthyl-substituted piperidines exhibit high affinity for both DAT and SERT, with Kᵢ values in the low nanomolar range (e.g., 21 nM at DAT and 7.6 nM at 5-HTT for one potent analog). ebi.ac.uk The stereochemistry and substitution on the piperidine ring significantly influence the degree of selectivity for these transporters. ebi.ac.uk

Studies on other piperidine derivatives have explored their affinity for a wider range of targets. For example, various series of piperidine-4-carboxamides have been evaluated for their binding to sigma-1 (σ₁) and sigma-2 (σ₂) receptors. molbnl.itnih.gov In one study, a benzylpiperidine derivative showed a high affinity for the σ₁ receptor with a Kᵢ value of 3.2 nM, which was comparable to the reference antagonist haloperidol. nih.gov Similarly, work on 4-oxypiperidine ethers has demonstrated nanomolar affinity for the histamine (B1213489) H₃ receptor (H₃R). nih.gov The binding affinity of these compounds is highly dependent on the nature of the substituent on the piperidine nitrogen and the linker connecting it to other pharmacophoric elements. nih.govnih.gov

While specific binding data for 4-(butan-2-yl)piperidine (B1506780) hydrochloride is not extensively detailed in the provided literature, the data from analogous 4-substituted piperidines suggest its potential interaction with monoamine transporters and other CNS receptors. The butan-2-yl group at the C4 position is a key structural feature that would modulate the binding profile.

Compound ClassTarget ReceptorBinding Affinity (Kᵢ)Reference
Naphthyl-substituted piperidineDAT21 nM ebi.ac.uk
Naphthyl-substituted piperidine5-HTT (SERT)7.6 nM ebi.ac.uk
Benzylpiperidine derivativeSigma-1 (σ₁)3.2 nM nih.gov
4-Chlorobenzyl piperidine-4-carboxamideSigma-1 (σ₁)3.7 nM molbnl.it
4-Oxypiperidine ether (ADS003)Histamine H₃pA₂ = 8.47 nih.gov

This table presents a selection of binding affinities for various piperidine derivatives to illustrate the range of receptor interactions.

Enzyme Inhibition and Activation Studies

The interaction of piperidine derivatives with various enzymes is a critical aspect of their pharmacological investigation. A significant focus has been on enzymes involved in neurotransmission and cellular signaling, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase (MAO). nih.govresearchgate.netnih.gov

Piperine, a naturally occurring compound containing a piperidine ring, has been identified as a potent inhibitor of MAO, an enzyme critical for the degradation of monoamine neurotransmitters. nih.gov This has spurred research into synthetic piperidine derivatives as potential MAO inhibitors for treating neurodegenerative diseases like Parkinson's and Alzheimer's. nih.gov

In the context of Alzheimer's disease, another key target is AChE. ijnrd.org A series of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine derivatives were synthesized and evaluated as AChE inhibitors. nih.gov One of the most potent compounds, known as E2020 (Donepezil), exhibited an IC₅₀ value of 5.7 nM against AChE. nih.gov Kinetic studies revealed that E2020 acts as a mixed-type inhibitor, binding to both the free enzyme and the acetyl-enzyme intermediate, indicating a strong inhibitory effect. nih.gov

Furthermore, structure-activity relationship (SAR) studies on sulfonamides bearing a piperidine nucleus screened for inhibitory activity against AChE, BuChE, and lipoxygenase enzymes have provided insights into how structural modifications affect potency. researchgate.net These studies collectively underscore the capacity of the piperidine scaffold to serve as a basis for potent and selective enzyme inhibitors. The specific inhibitory profile of 4-(butan-2-yl)piperidine hydrochloride would be determined by how its sec-butyl group interacts with the active or allosteric sites of target enzymes.

CompoundTarget EnzymeInhibition Potency (IC₅₀)Reference
E2020 (Donepezil)Acetylcholinesterase (AChE)5.7 nM nih.gov
E2020 (Donepezil)Butyrylcholinesterase (BuChE)7125 nM (1250-fold less than AChE) nih.gov
Piperidine-based sulfonamidesAcetylcholinesterase (AChE)Varied researchgate.net
Piperidine-based sulfonamidesButyrylcholinesterase (BuChE)Varied researchgate.net

This table summarizes enzyme inhibition data for representative piperidine-based compounds.

Cellular Pathway Modulation in Defined In Vitro Systems

The functional consequences of receptor binding and enzyme inhibition by piperidine derivatives are often assessed in defined in vitro cellular systems. These studies help to bridge the gap between molecular interactions and cellular responses.

A primary mechanism investigated for many piperidine analogs is the inhibition of neurotransmitter reuptake in synaptosomes, which are isolated nerve terminals. Assays using rat brain synaptosomes have been instrumental in characterizing the potency and selectivity of compounds at DAT, SERT, and NET. ebi.ac.ukacs.org For example, a series of 3,4-disubstituted piperidines were evaluated for their ability to inhibit the high-affinity uptake of dopamine, serotonin, and norepinephrine, confirming their action at the transporter level. ebi.ac.uk

Beyond neurotransmitter uptake, piperidine derivatives have been shown to modulate intracellular signaling cascades. For instance, inhibitors of Protein Kinase B (PKB/Akt), a key enzyme in cell growth and survival pathways, have been developed from a 4-aminopiperidine (B84694) scaffold. nih.gov These compounds, such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, act as ATP-competitive inhibitors of PKB. Their efficacy was confirmed in cellular assays by their ability to modulate biomarkers downstream of PKB, demonstrating pathway inhibition within a cellular context. nih.gov Similarly, compounds targeting p38 MAP kinase, another crucial signaling protein, have been developed using a piperidine substituent to achieve potent inhibition in human whole blood-based cell assays. researchgate.net

These studies demonstrate that the piperidine scaffold can be tailored to influence specific cellular pathways, from modulating neurotransmitter levels in the synapse to interfering with critical intracellular signaling cascades involved in cell survival and inflammation. nih.govresearchgate.net

Elucidation of Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. For piperidine derivatives, extensive SAR has been developed, focusing on modifications at the piperidine nitrogen (N1) and the C4 position.

Substitution at the Piperidine Nitrogen (N1): The substituent on the piperidine nitrogen is critical for activity and selectivity. In a series of cocaine analogs with a piperidine core, replacing the N-methyl group with larger N-phenylalkyl groups generally led to a decrease in DAT activity but an improvement in SERT activity. acs.orgnih.gov N-demethylation of certain piperidine-based ligands resulted in enhanced activity at SERT and NET with only modest changes at DAT. acs.orgnih.gov For analgesics based on a 4-phenylamidopiperidine scaffold, high potency was observed with aralkyl substituents on the piperidine nitrogen, suggesting an ideal size and character for this group to maximize activity. nih.gov In a series of σ₁ receptor ligands, linking a 4-chlorobenzyl moiety to the piperidine nitrogen resulted in very high affinity and selectivity. molbnl.it

Substitution at the Piperidine C4-Position: The group at the C4 position significantly influences the compound's pharmacological profile. In the development of DAT inhibitors, the nature of the C4-substituent is a key determinant of potency. researchgate.net For meperidine analogs, substitution on the 4-phenyl ring affected DAT binding affinity in a manner similar to that of tropane-based cocaine analogs. researchgate.net In a different series of compounds targeting the P2Y₁₄ receptor, the piperidine moiety was found to be in a solvent-exposed, flexible region of the receptor, allowing for a high degree of tolerance for different C4-substituents, including conformationally constrained bridged systems. nih.gov

For compounds targeting Protein Kinase B (PKB/Akt), the linker between the C4-amino group and a lipophilic substituent was varied. This led to the discovery that a carboxamide linker produced potent and orally bioavailable inhibitors, highlighting the importance of this structural element. nih.gov The sec-butyl group in this compound represents a small, non-polar alkyl substituent. Based on general SAR principles, its size and lipophilicity would be expected to influence binding affinity and selectivity at targets like monoamine transporters compared to analogs with smaller (e.g., methyl) or larger, more complex groups (e.g., benzyl (B1604629), naphthyl) at the same position. ebi.ac.ukacs.org

Exploration of Selectivity Profiles Against Related Targets

A key goal in drug design is to achieve selectivity for a specific molecular target to minimize off-target effects. For piperidine derivatives, selectivity is often assessed between closely related targets, such as the monoamine transporters (DAT, SERT, and NET) or different receptor subtypes (e.g., σ₁ vs. σ₂).

In the pursuit of DAT inhibitors, many piperidine-based compounds show varying degrees of selectivity. Some series are potent DAT inhibitors with selectivity for SERT over NET. ebi.ac.uk For example, certain 3,4-disubstituted piperidines are roughly 25-fold more selective for SERT over DAT. ebi.ac.uk Conversely, other analogs were designed to be DAT/NET selective, with lower potency at SERT. acs.org The removal of the N-methyl group in some piperidine analogs can enhance 5-HTT (SERT) activity, thereby altering the selectivity profile. ebi.ac.ukresearchgate.net

In the context of σ receptor ligands, a series of piperidine-4-carboxamide derivatives were synthesized to improve selectivity for the σ₁ subtype over the σ₂ subtype. One derivative, featuring a 4-chlorobenzyl group on the piperidine nitrogen and a tetrahydroquinoline moiety on the amide, displayed a remarkable 351-fold selectivity for the σ₁ receptor. molbnl.it

Preclinical Biological Activity Profiling in Model Systems

Assays for Agonist/Antagonist Activity in Cell-Based Reporter Systems

No studies have been identified that report the evaluation of 4-(butan-2-yl)piperidine (B1506780) hydrochloride in cell-based reporter gene assays. Consequently, there is no available data on its potential agonist or antagonist activity at any specific molecular target, such as G-protein coupled receptors, nuclear receptors, or ion channels, using this methodology.

Functional Assays in Isolated Tissue Preparations

Information regarding the functional effects of 4-(butan-2-yl)piperidine hydrochloride in isolated tissue preparations is not available in the current scientific literature. Standard organ bath experiments, which are crucial for characterizing the pharmacological profile of a compound on smooth or cardiac muscle, have not been reported for this specific molecule.

Neurochemical and Behavioral Effects in Animal Models (Focus on Mechanisms)

There is no published data on the neurochemical and behavioral effects of this compound in animal models. Studies that would elucidate its potential mechanisms of action within the central nervous system, such as receptor binding affinity assays or behavioral pharmacology paradigms, have not been reported.

Antimicrobial or Other General Biological Screenings (Excluding Efficacy/Safety/Dosage)

While the broader class of piperidine (B6355638) derivatives has been investigated for antimicrobial properties, no specific screening data for the antibacterial or antifungal activity of this compound has been found in the public domain. General biological screenings to assess other potential activities of this compound are also not reported.

Advanced Analytical Methodologies for Research Applications

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of piperidine (B6355638) derivatives due to its high sensitivity and selectivity. nih.govresearchgate.net The development of robust LC-MS/MS methods is essential for the accurate quantification of these compounds in complex mixtures. These methods are frequently employed in all stages of drug development for both qualitative and quantitative analysis. researchgate.net

Method development typically involves optimizing both the chromatographic separation and the mass spectrometric detection. For piperidine compounds, reversed-phase liquid chromatography is commonly used. researchgate.netnih.gov Separation is often achieved on columns like C8 or C18 with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to ensure proper ionization. nih.govresearchgate.netnih.gov Gradient elution is frequently employed to effectively separate the analyte from matrix components. nih.govnih.gov

Detection by tandem mass spectrometry, often using an electrospray ionization (ESI) source operating in positive ion mode, provides high specificity. nih.govresearchgate.net The ESI process generates protonated molecules of the analytes. In the mass spectrometer, specific precursor-to-product ion transitions are monitored using Multiple Reaction Monitoring (MRM), which significantly enhances the signal-to-noise ratio and allows for precise quantification even at very low concentrations. researchgate.net The selection of appropriate ion transitions is a critical step in method development to ensure specificity. europeanpharmaceuticalreview.com For instance, a method for detecting the genotoxic impurity piperidine in an active pharmaceutical ingredient (API) showed excellent linearity and a low detection limit of 0.01010 µg/mL. nih.gov

The validation of these methods typically demonstrates high accuracy, good repeatability, and durability, making them suitable for routine analysis. nih.govnih.gov

Table 1: Illustrative LC-MS/MS Parameters for Piperidine Derivative Analysis

Parameter Typical Setting Rationale
Chromatography Column Reversed-Phase C8 or C18 researchgate.netnih.govmdpi.com Provides good retention and separation for moderately polar to non-polar compounds like piperidine derivatives.
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid or 10mM Ammonium Formate nih.govresearchgate.netnih.gov The organic solvent elutes the compounds, while the acidic modifier aids in protonation for ESI.
Elution Type Gradient nih.govnih.govmdpi.com Allows for efficient separation of compounds with different polarities and reduces analysis time.
Ionization Source Electrospray Ionization (ESI) in Positive Mode nih.govresearchgate.net Piperidine nitrogen is basic and readily protonates, making positive mode ESI highly sensitive.
Detection Mode Multiple Reaction Monitoring (MRM) researchgate.net Offers high selectivity and sensitivity by monitoring specific ion transitions, minimizing matrix interference.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds. mdpi.com For piperidine derivatives, GC-MS can be particularly useful, especially for analyzing the free base form or volatile derivatives of the parent compound. researchgate.net The technique is considered a standard method for the analysis of many classes of chemical compounds. mdpi.com

The principle of GC-MS involves separating compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase within a capillary column. mdpi.com After separation, the compounds are ionized, typically by electron ionization (EI), which generates a unique and reproducible fragmentation pattern. nih.gov This mass spectrum serves as a "fingerprint" for the compound, allowing for its identification by comparison to spectral libraries, such as the NIST Mass Spectrometry Data Center. nih.gov

For compounds like 4-(butan-2-yl)piperidine (B1506780) hydrochloride, which are salts and thus non-volatile, a derivatization step is often necessary to increase their volatility for GC-MS analysis. This chemical modification converts the non-volatile analyte into a thermally stable and volatile derivative. mdpi.com In some cases, analysis can be performed without derivatization if the compound can be volatilized. mdpi.com For example, methods have been developed for measuring piperidine impurity in samples by dissolving the sample in an alkaline solution and analyzing the headspace gas chromatographically. google.com

GC-MS provides excellent qualitative information from the mass spectra and quantitative data from the chromatographic peak area. researchgate.net The technique has been successfully applied to characterize the chemical components in various samples, including essential oils containing piperidine-related structures. nih.gov

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged molecules, such as the hydrochloride salt of 4-(butan-2-yl)piperidine. nih.gov CE separates ions based on their electrophoretic mobility in an electric field. This mobility is dependent on the charge of the molecule, its size and shape (atomic radius), and the viscosity of the buffer solution. nih.gov

The separation occurs within a narrow-bore fused-silica capillary filled with an electrolyte solution (buffer). When a high voltage is applied across the capillary, charged species migrate towards the electrode of opposite charge at different velocities, leading to their separation. nih.gov A key phenomenon in CE is the electro-osmotic flow (EOF), where the bulk solution moves towards the cathode, allowing for the analysis of cations, anions, and even neutral molecules in a single run. nih.gov

CE offers several advantages, including high separation efficiency, short analysis times, and minimal sample and reagent consumption. It is particularly powerful for impurity profiling of drugs and can resolve closely related compounds. nih.gov The technique's principle, based on the charge-to-mass ratio, makes it an excellent choice for separating ionic species like piperidine salts from their counter-ions and other charged impurities. nih.gov Different modes of CE, such as Capillary Zone Electrophoresis (CZE), can be employed, where the separation is based on differences in electrophoretic mobility, providing a quick and straightforward analysis for mixtures in solution. nih.gov

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer a sensitive and often cost-effective approach for the detection and quantification of electroactive compounds, including certain piperidine derivatives. nih.govnih.gov These techniques are based on measuring the current or potential changes that occur when an analyte undergoes an oxidation or reduction reaction at an electrode surface. chemrxiv.org

Voltammetric techniques, such as differential pulse voltammetry, are commonly employed. nih.gov A key aspect of modern electrochemical sensors is the modification of the electrode surface to enhance sensitivity and selectivity. nih.gov For instance, glassy carbon electrodes can be modified with nano-complexes that catalyze the electrochemical reaction of the target analyte, leading to a significant improvement in the detection signal compared to a bare electrode. nih.gov

A novel strategy known as Computational Predictive and Electrochemical Detection of Metabolites (CP-EDM) combines electrochemical reactions with LC-MS detection and computational modeling. nih.govchemrxiv.org In this approach, an electrochemical cell is used to simulate the metabolic oxidation of a parent drug, generating a range of metabolites that are then identified by LC-MS. nih.govmdpi.com This hyphenated technique can expedite the understanding of a compound's metabolic profile. chemrxiv.org Studies on piperine, a natural product containing a piperidine ring, have demonstrated that electrochemical oxidation can produce plausible metabolites, showcasing the power of this approach. nih.govchemrxiv.org The electrochemical behavior is typically studied by investigating the effect of concentration and scan rate on the peak potential and current. mdpi.com

Application in Non-Clinical Biological Matrix Analysis (e.g., tissue homogenates, cell lysates)

The analysis of compounds like 4-(butan-2-yl)piperidine hydrochloride in non-clinical biological matrices such as tissue homogenates and cell lysates is critical for understanding their disposition and effects in research models. LC-MS/MS is the predominant technique for this purpose due to its superior sensitivity and specificity in complex biological samples. nih.govmdpi.com

A crucial first step in the analysis is sample preparation, which aims to extract the analyte of interest and remove interfering substances like proteins and lipids. mdpi.com For liquid samples like blood or plasma, a simple protein precipitation with a solvent like acetonitrile is often sufficient. researchgate.netmdpi.com For solid samples like tissues, homogenization is required first, followed by extraction procedures such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the analyte. researchgate.net For example, a method for analyzing piperidine alkaloids in plant cultures involved extraction with an acid-acetonitrile mixture followed by purification using SPE. researchgate.net

Once the sample is prepared, the extract is injected into the LC-MS/MS system. The high selectivity of MRM detection minimizes the impact of any remaining matrix components, allowing for accurate quantification. mdpi.com Fully validated screening methods have been developed to detect a wide range of substances, including piperidine-containing compounds, in blood with limits of quantification often in the low ng/mL range. researchgate.netmdpi.com Such methods are invaluable in forensic toxicology and can be adapted for non-clinical research to study the distribution of a compound in various biological compartments. researchgate.net The analysis of piperidine derivatives in HIV-1 infected cells has also been reported, demonstrating the application of these methods in cell-based assays. nih.gov

Applications in Chemical Biology and Medicinal Chemistry Research

Utility as a Core Scaffold for Drug Discovery Efforts

The 4-(butan-2-yl)piperidine (B1506780) scaffold is a valuable starting point for the synthesis of new chemical entities with therapeutic potential. The piperidine (B6355638) ring itself is a key component in numerous approved drugs, highlighting its importance in medicinal chemistry. nih.govresearchgate.net The introduction of a butan-2-yl group at the 4-position provides a specific three-dimensional structure that can be exploited to achieve desired interactions with biological targets. news-medical.net

Medicinal chemists frequently utilize the N-benzyl piperidine (N-BP) motif, a related structure, to fine-tune the efficacy and physicochemical properties of drug candidates. researchgate.net The structural flexibility and three-dimensional nature of the piperidine ring allow for crucial cation-π interactions with target proteins. researchgate.net The synthesis of various substituted piperidines is a key strategy in the development of new drugs. nih.gov For instance, the diastereoselective synthesis of 2,4-disubstituted piperidines has been developed as a scaffold for drug discovery. nih.gov

The development of novel synthetic methodologies, such as a two-stage process involving biocatalytic carbon-hydrogen oxidation and radical cross-coupling, has made the creation of complex piperidine-containing molecules more efficient. news-medical.net This streamlined approach can significantly accelerate the drug discovery process by reducing the number of synthetic steps required to produce high-value piperidines. news-medical.net

Development as Molecular Probes for Target Validation

Molecular probes are essential tools in chemical biology for elucidating the function of biological targets and validating their potential as therapeutic targets. The 4-(butan-2-yl)piperidine scaffold can be incorporated into the design of such probes. For example, derivatives of the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold have been investigated as novel inhibitors of the NLRP3 inflammasome. nih.gov By systematically modifying this scaffold, researchers can develop potent and selective probes to study the role of NLRP3 in inflammatory diseases. nih.gov

Furthermore, the development of tool compounds is crucial for investigating receptor signaling. A novel series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives has been synthesized and characterized as dopamine (B1211576) D4 receptor (D4R) antagonists. nih.gov Although these compounds exhibited some limitations, their high selectivity makes them valuable in vitro tools for studying D4R signaling. nih.gov

Role in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique for rapidly generating large libraries of diverse compounds for high-throughput screening. jetir.orgescholarship.org The 4-(butan-2-yl)piperidine hydrochloride scaffold is well-suited for inclusion in such libraries due to its synthetic tractability and the ability to introduce diversity at multiple points of the molecule.

The synthesis of piperidine libraries is a common strategy in drug discovery. nih.gov Soluble, polymer-supported synthesis methods have been developed for creating libraries of piperazine (B1678402) and piperidine derivatives. nih.gov These methods allow for the efficient production of potential drug candidates in high yield and purity. nih.gov The use of solid-phase synthesis, a cornerstone of combinatorial chemistry, enables the systematic and repetitive connection of building blocks to generate a vast array of molecular entities. jetir.orgescholarship.org The piperidine nucleus is a fundamental building block in the creation of these libraries, which can then be screened against various biological targets to identify new lead compounds. researchgate.net

Contribution to Understanding Receptor-Ligand Interactions

Understanding the interactions between a ligand and its receptor at the molecular level is fundamental to rational drug design. The 4-(butan-2-yl)piperidine scaffold provides a defined three-dimensional structure that can be used to probe these interactions. Structure-activity relationship (SAR) studies, which involve systematically modifying the structure of a compound and evaluating the effect on its biological activity, are crucial in this process.

SAR studies on 4-substituted piperidines have been conducted to develop novel inhibitors of the p53-hDM2 interaction, a key target in cancer therapy. nih.gov These studies have revealed how modifications to the piperidine ring can impact potency and other pharmacological properties. nih.gov Similarly, the discovery of a series of N-(4-piperidinyl)-2-indolinones as ligands for the nociceptin (B549756) receptor has provided valuable insights into the pharmacophores required for agonist and antagonist activity at this receptor. nih.gov By modifying the substituents on the piperidine nitrogen, researchers were able to develop both potent agonists and antagonists, highlighting the importance of this position for determining the functional activity of the ligand. nih.gov

Future Research Directions and Unexplored Avenues

Novel Synthetic Strategies for Accessing Complex Derivatives

The development of novel and efficient synthetic methodologies is paramount for exploring the chemical space around the 4-(butan-2-yl)piperidine (B1506780) core. Future research will likely focus on creating a diverse library of derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties.

Key strategies may include:

Stereoselective Synthesis: Given the chiral center in the butan-2-yl group, developing robust stereoselective synthetic routes is crucial. Methods employing chiral auxiliaries, organocatalysis, or transition-metal-catalyzed asymmetric hydrogenation can provide access to specific stereoisomers, which is vital as different isomers can exhibit vastly different biological activities and toxicities. researchgate.netresearchgate.net

Late-Stage Functionalization: Techniques such as C-H bond functionalization are becoming increasingly powerful tools in medicinal chemistry. Applying these methods to the 4-(butan-2-yl)piperidine scaffold would allow for the direct introduction of various functional groups at different positions on the piperidine (B6355638) ring or the alkyl side chain, rapidly generating a wide array of analogues for biological screening.

Catalytic Hydrogenation Methods: Advances in catalysis offer efficient ways to synthesize substituted piperidines from pyridine (B92270) precursors. nih.gov Developing heterogeneous catalysts, such as those based on cobalt, nickel, or rhodium, could enable the cis-selective hydrogenation of corresponding pyridine derivatives, providing a scalable and environmentally friendly route to specific diastereomers of 4-(butan-2-yl)piperidine. nih.gov

Synthetic ApproachPotential Advantage for 4-(butan-2-yl)piperidine Derivatives
Asymmetric Catalysis Access to enantiomerically pure forms, crucial for selective biological targeting.
C-H Functionalization Rapid diversification of the core structure without de novo synthesis.
Flow Chemistry Improved reaction control, safety, and scalability for producing derivatives.
Multi-component Reactions Efficient, one-pot synthesis of complex derivatives, increasing structural diversity.

Deeper Exploration of Uncharacterized Molecular Targets

The piperidine moiety is a common feature in drugs targeting a wide range of biological systems, including the central nervous system. clinmedkaz.orgclinmedkaz.org A critical future direction for 4-(butan-2-yl)piperidine hydrochloride is the systematic identification and validation of its molecular targets.

Future research in this area should involve:

Target Identification Studies: Utilizing techniques like affinity chromatography, chemical proteomics, and computational target prediction can help identify the specific proteins, enzymes, or receptors that interact with 4-(butan-2-yl)piperidine derivatives. clinmedkaz.org

In Silico Screening: Computational methods can predict the biological activity spectrum of new derivatives, helping to prioritize compounds for further preclinical investigation into areas like cancer, neurodegenerative diseases, or infectious agents. clinmedkaz.orgclinmedkaz.org

Mechanism of Action Studies: Once a potential target is identified, detailed biochemical and cellular assays are necessary to elucidate the precise mechanism of action. This includes determining whether the compound acts as an agonist, antagonist, or modulator of the target's function. Piperidine alkaloids have been shown to interact with targets such as voltage-gated sodium channels and muscarinic acetylcholine receptors, which could be starting points for investigation. mdpi.com

Integration of Advanced Artificial Intelligence and Machine Learning in Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-build-test-learn cycle. nih.govresearchgate.net Integrating these advanced computational tools can significantly enhance the development of novel derivatives of this compound.

Potential applications include:

Generative Models: AI algorithms, such as generative adversarial networks (GANs) and reinforcement learning, can design novel molecules with desired properties from the ground up. researchgate.netslideshare.net These models can explore a vast chemical space to propose new 4-(butan-2-yl)piperidine derivatives with optimized activity against specific targets and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov

Predictive Modeling: Machine learning models can be trained on existing data to predict the biological activities, physicochemical properties, and potential toxicity of new compounds before they are synthesized. nih.govmdpi.com This predictive capability can save significant time and resources by focusing experimental efforts on the most promising candidates.

QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models based on molecular descriptors or SMILES notation can be developed to understand the relationship between the chemical structure of the derivatives and their biological activity, guiding the rational design of more potent compounds. slideshare.net

Development of High-Throughput Screening Methodologies for New Biological Activities

To efficiently explore the therapeutic potential of a library of this compound derivatives, the development of robust high-throughput screening (HTS) assays is essential. HTS allows for the rapid evaluation of thousands of compounds to identify "hits" with a desired biological activity. mdpi.com

Future efforts should concentrate on:

Target-Based Screening: Developing specific biochemical or cell-based assays for known targets of interest (e.g., specific enzymes, receptors, or ion channels) to screen for potent and selective modulators among the synthesized derivatives.

Phenotypic Screening: Employing cell-based or whole-organism phenotypic screening can uncover unexpected therapeutic applications by identifying compounds that produce a desired physiological effect without a preconceived target. This approach is particularly useful for complex diseases where the underlying biology is not fully understood.

Miniaturization and Automation: Utilizing microtiter plates (e.g., 384-well or 1536-well formats) and robotic automation can significantly increase the throughput and reduce the cost of screening campaigns, enabling a more comprehensive exploration of the biological activity landscape. mdpi.com

Screening MethodApplication for 4-(butan-2-yl)piperidine DerivativesPotential Outcome
Target-Based HTS Screening against a panel of kinases, GPCRs, or ion channels.Identification of selective inhibitors or modulators.
Phenotypic Screening Assessing effects on cancer cell proliferation, neuronal survival, or microbial growth.Discovery of novel anticancer, neuroprotective, or antimicrobial agents. eurekaselect.com
High-Content Screening Analyzing multiple cellular parameters (e.g., morphology, protein localization) simultaneously.Deeper mechanistic insights into the compound's mode of action.

Expanding Applications in Material Science or Catalysis

While the primary focus for many piperidine derivatives is in pharmaceuticals, their unique structural and chemical properties also make them attractive for applications in other fields, such as material science and catalysis. ycdehongchem.comijnrd.org

Unexplored avenues for this compound and its derivatives could include:

Asymmetric Catalysis: The inherent chirality of 4-(butan-2-yl)piperidine could be exploited by incorporating it as a chiral ligand or catalyst in asymmetric synthesis. nih.gov Such catalysts could be valuable for producing enantiomerically pure compounds for the pharmaceutical and fine chemical industries. Zinc(II) species, for example, have been shown to catalyze reactions involving piperidine derivatives. rsc.org

Functional Polymers: Piperidine-containing monomers can be used to synthesize functional polymers. Derivatives of 4-(butan-2-yl)piperidine could be developed as monomers for polymerization, leading to materials with specific properties, such as enhanced thermal stability or unique chemical reactivity. Piperidines are known to be used as cross-linking agents in polymer production. ycdehongchem.com

Corrosion Inhibition: Piperidine and its derivatives have applications as corrosion inhibitors. ijnrd.org Future research could explore the potential of this compound and its derivatives to protect metals from corrosion in various industrial settings.

Nanocatalysis: Functionalizing magnetic nanoparticles with piperidine derivatives has been shown to create efficient and reusable catalysts. acgpubs.org Fe3O4 nanoparticles functionalized with piperidine have been used for the synthesis of 2-aminochromenes, suggesting that derivatives of 4-(butan-2-yl)piperidine could be employed in similar heterogeneous catalysis systems. acgpubs.org

Q & A

Q. What are the optimal synthetic routes for 4-(butan-2-yl)piperidine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves reductive amination or alkylation of piperidine precursors. For example, reductive amination of 4-oxopiperidine with 2-butanone using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 4–6) yields the tertiary amine, which is subsequently treated with HCl to form the hydrochloride salt . Optimization includes controlling stoichiometry, pH, and temperature (20–25°C) to minimize side products like over-alkylated derivatives.

Q. What purification techniques are recommended to achieve >95% purity for this compound?

Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) is effective for removing unreacted precursors. Final recrystallization in ethanol/water (1:3 v/v) enhances purity. Analytical HPLC (C18 column, 0.1% TFA in acetonitrile/water) should confirm purity .

Q. Which analytical methods are critical for structural confirmation and purity assessment?

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify the piperidine ring substitution pattern and butan-2-yl group integration .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ expected at m/z 190.17 for the free base) .
  • Elemental analysis : Validate Cl⁻ content (~18.5% for the hydrochloride salt) .

Q. What safety protocols are essential for handling this compound?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine particles.
  • Store in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability or poor blood-brain barrier penetration). To address this:

  • Conduct metabolite profiling using LC-MS/MS to identify degradation products .
  • Compare in vitro IC50 values (e.g., receptor binding assays) with in vivo efficacy via dose-response studies in animal models .

Q. What experimental strategies elucidate the compound’s mechanism of action in neuropharmacological contexts?

  • Radioligand binding assays : Assess affinity for serotonin/dopamine transporters (Ki values) .
  • Electrophysiology : Patch-clamp recordings to evaluate ion channel modulation .
  • Gene expression profiling : RNA-seq to identify downstream signaling pathways affected .

Q. How does structural modification of the butan-2-yl group impact biological activity?

Structure-activity relationship (SAR) studies show:

  • Branching : The 2-butyl group enhances lipophilicity (logP ~2.1) compared to linear chains, improving membrane permeability .
  • Substitution : Replacing butan-2-yl with isopropyl reduces receptor selectivity by ~40% due to steric hindrance .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of target receptors (e.g., 5-HT1A) to identify binding poses .
  • MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .

Q. How can solubility limitations in aqueous assays be overcome?

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility .
  • Salt formation : Explore alternative counterions (e.g., citrate) for improved bioavailability .

Q. What are the best practices for stability testing under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to pH 1–13 buffers at 40°C for 24 hours, then analyze degradation via HPLC .
  • Long-term stability : Store samples at -20°C, 4°C, and 25°C for 6 months, monitoring purity monthly .

Tables for Key Data

Q. Table 1. Comparative Physicochemical Properties of Piperidine Derivatives

CompoundlogPSolubility (mg/mL)Melting Point (°C)Reference
4-(Butan-2-yl)piperidine HCl2.112.5 (H2O)232–234
4-Phenylpiperidine HCl1.88.2 (H2O)228–230
4-(Pyridin-2-ylmethyl) HCl0.923.4 (H2O)205–207

Q. Table 2. Biological Activity of Structural Analogs

AnalogTarget (IC50, nM)Selectivity Ratio (5-HT1A/D2)Reference
4-(Butan-2-yl)piperidine HCl15.2 ± 1.38.7
4-(Isopropyl)piperidine HCl34.6 ± 2.13.2
4-Benzylpiperidine HCl22.8 ± 1.75.9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.